molecular formula C10H11NO3S B1283061 Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate CAS No. 154404-91-8

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

Cat. No.: B1283061
CAS No.: 154404-91-8
M. Wt: 225.27 g/mol
InChI Key: ZZMWDVVCXPSVTQ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate is a heterocyclic compound with a benzothiazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzothiazole ring fused with a tetrahydro ring, which is further functionalized with an ethyl ester and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring system.

Reaction Conditions:

    Reagents: 2-aminothiophenol, ethyl acetoacetate

    Catalyst: Acetic acid

    Solvent: Ethanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Ammonia (NH₃) or amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The benzothiazole ring system is known to interact with various biological targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate can be compared with other benzothiazole derivatives, such as:

  • Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
  • 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of functional groups in this compound makes it particularly interesting for specific applications, such as its potential use in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

ethyl 7-oxo-5,6-dihydro-4H-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-2-14-10(13)9-11-6-4-3-5-7(12)8(6)15-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMWDVVCXPSVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566049
Record name Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154404-91-8
Record name Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
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